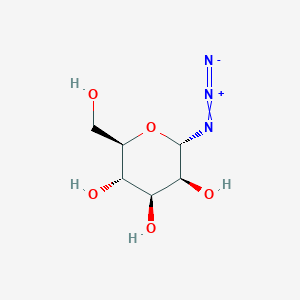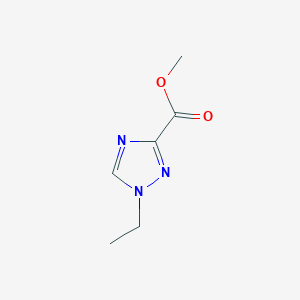
α-D-マンノピラノシルアジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-mannopyranosyl azide is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-D-mannopyranosyl azide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-D-mannopyranosyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-mannopyranosyl azide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
グリコシルアジドの光化学
α-D-マンノピラノシルアジドは、グリコシルアジドの光化学研究に使用されてきました 。この研究は、アジドがUV光照射によって対応する次の低次のアルドースに分解されることを明らかにしたため、重要です。このような研究からの知見は、光化学条件下でのグリコシルアジドの挙動を理解するために重要であり、さまざまな炭水化物誘導体の合成に適用できます。
立体選択的 光化学変換
この化合物は、ヘキソピラノシルイミドの立体選択的 光化学変換の研究に役立ちます 。これらの変換は、高度に官能化されたヘテロ環を形成し、特定の光学特性を持つ新しい医薬品や材料の開発に役立ちます。
糖生物学:N結合型糖ペプチド
糖生物学において、α-D-マンノピラノシルアジドは、N結合型糖ペプチドの製造に使用されます 。これらの糖ペプチドは、細胞シグナル伝達や免疫応答など、さまざまな生物学的プロセスに関連するタンパク質のグリコシル化パターンを研究するために不可欠です。
オリゴ糖合成
α-D-マンノピラノシルアジドを用いたオリゴ糖の合成は、重要な研究分野です。 これは、多くの生物学的に重要な分子の構成要素であるマンノースを含むオリゴ糖を生成することを伴います 。これらの合成オリゴ糖は、炭水化物 - タンパク質相互作用を研究し、新しい治療薬を開発するために使用されます。
イソプロピリデン化とトリサッカライドの調製
α-D-マンノピラノシルアジドは、α-D-マンノピラノシドの直接的な2,3-O-イソプロピリデン化に関与し、3,6-分岐マンノーストリサッカライドを調製します 。この方法は、さまざまな生物学的および医学的研究において重要な、複雑な炭水化物を効率的かつ位置選択的に合成するために不可欠です。
FimHアンタゴニスト
研究によると、α-D-マンノピラノシルアジドから得られた分岐α-D-マンノピラノシドは、強力なFimHアンタゴニストとして作用します 。FimHは、尿路感染症に関与する細菌接着因子であり、それを拮抗することにより、このような感染症に対する新しい治療法につながる可能性があります。
生化学分析
Biochemical Properties
Alpha-D-mannopyranosyl azide plays a significant role in biochemical reactions, particularly in glycosylation. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glycosyltransferase, which facilitates the transfer of glycosyl groups to specific substrates. This interaction is crucial for the formation of glycopeptides and glycoproteins. Additionally, alpha-D-mannopyranosyl azide is involved in the modification and synthesis of monosaccharides, contributing to the structural diversity of glycoconjugates .
Cellular Effects
Alpha-D-mannopyranosyl azide influences various cellular processes and functions. It affects cell signaling pathways by modifying glycoproteins on the cell surface, which play a role in cell-cell communication and signal transduction. This compound also impacts gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins. Furthermore, alpha-D-mannopyranosyl azide can influence cellular metabolism by participating in the synthesis and modification of glycosylated metabolites .
Molecular Mechanism
The molecular mechanism of alpha-D-mannopyranosyl azide involves its interaction with specific biomolecules. It binds to glycosyltransferases and other enzymes involved in glycosylation, facilitating the transfer of glycosyl groups to target molecules. This binding interaction can lead to enzyme activation or inhibition, depending on the specific context. Additionally, alpha-D-mannopyranosyl azide can induce changes in gene expression by modifying the glycosylation patterns of transcription factors, thereby influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-D-mannopyranosyl azide can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that alpha-D-mannopyranosyl azide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to alpha-D-mannopyranosyl azide can result in alterations in cellular function, including changes in glycosylation patterns and metabolic processes .
Dosage Effects in Animal Models
The effects of alpha-D-mannopyranosyl azide vary with different dosages in animal models. At low doses, it has been shown to enhance glycosylation processes and improve cellular function. At high doses, alpha-D-mannopyranosyl azide can exhibit toxic effects, leading to adverse outcomes such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Alpha-D-mannopyranosyl azide is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and modification of glycosylated molecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, alpha-D-mannopyranosyl azide can influence the activity of cofactors involved in glycosylation processes .
Transport and Distribution
Within cells and tissues, alpha-D-mannopyranosyl azide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to specific cellular compartments. The distribution of alpha-D-mannopyranosyl azide can affect its localization and accumulation, influencing its activity and function within the cell .
Subcellular Localization
Alpha-D-mannopyranosyl azide exhibits specific subcellular localization patterns, which can impact its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in glycosylation processes and interactions with specific biomolecules. The subcellular localization of alpha-D-mannopyranosyl azide can also affect its stability and degradation within the cell .
特性
IUPAC Name |
(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDTSABQYNYMP-PQMKYFCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51970-29-7 |
Source


|
| Record name | alpha-D-Mannopyranosyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What was the key finding of the research paper regarding 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide?
A1: The research primarily focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. The study successfully distinguished and confirmed the structures of both the α and β anomers of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and 1D NOESY NMR techniques []. This structural elucidation is crucial for understanding the compound's reactivity and potential applications in various chemical syntheses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)








![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)

